molecular formula C21H16BrClN4 B12411260 3-Azido-8-chloro Ethidium-d1 (bromide)

3-Azido-8-chloro Ethidium-d1 (bromide)

Cat. No.: B12411260
M. Wt: 440.7 g/mol
InChI Key: UFIOUGOJJSJLCK-RWQOXAPSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-8-chloro Ethidium-d1 (bromide): is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of ethidium bromide, which is commonly used as a nucleic acid stain in molecular biology. The addition of azido and chloro groups to the ethidium structure enhances its reactivity and potential for use in diverse chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-8-chloro Ethidium-d1 (bromide) typically involves the introduction of azido and chloro groups to the ethidium bromide structure. This can be achieved through a series of chemical reactions, including nucleophilic substitution and azidation. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of 3-Azido-8-chloro Ethidium-d1 (bromide) involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This may include optimizing reaction conditions, using industrial-grade reagents, and employing advanced purification techniques to ensure the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Azido-8-chloro Ethidium-d1 (bromide) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

3-Azido-8-chloro Ethidium-d1 (bromide) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Azido-8-chloro Ethidium-d1 (bromide) involves its interaction with nucleic acids. The compound intercalates between the base pairs of DNA, disrupting the helical structure and inhibiting replication and transcription processes. This intercalation is facilitated by the planar structure of the ethidium moiety and the presence of the azido and chloro groups, which enhance its binding affinity and reactivity .

Comparison with Similar Compounds

Uniqueness: 3-Azido-8-chloro Ethidium-d1 (bromide) is unique due to the presence of both azido and chloro groups, which enhance its reactivity and potential for diverse applications. These modifications make it a valuable tool in various scientific research fields, offering advantages over similar compounds in terms of binding affinity, reactivity, and versatility .

Properties

Molecular Formula

C21H16BrClN4

Molecular Weight

440.7 g/mol

IUPAC Name

8-azido-3-chloro-5-(2-deuterioethyl)-6-phenylphenanthridin-5-ium;bromide

InChI

InChI=1S/C21H16ClN4.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13H,2H2,1H3;1H/q+1;/p-1/i1D;

InChI Key

UFIOUGOJJSJLCK-RWQOXAPSSA-M

Isomeric SMILES

[2H]CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])Cl.[Br-]

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])Cl.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.